molecular formula C16H12N2O2 B2820932 N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide CAS No. 186424-45-3

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2820932
CAS No.: 186424-45-3
M. Wt: 264.284
InChI Key: IHVSHLGEPDPBLC-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide is a chemical compound with a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol . Its systematic IUPAC name is 2-[(1,3-Dioxo-3-phenylpropyl)amino]benzonitrile . The structure of this compound, which can be represented by the SMILES notation O=C(CC(=O)c1ccccc1)Nc1ccccc1C#N, features a propanamide backbone linking a 2-cyanophenylamino group and a benzoyl moiety . This specific arrangement suggests potential utility in organic synthesis and pharmaceutical research, particularly as a building block or intermediate for the development of more complex molecules. Researchers can leverage this compound in exploring structure-activity relationships or in heterocyclic chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-13-8-4-5-9-14(13)18-16(20)10-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVSHLGEPDPBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-cyanobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Anti-Cancer Activity

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide has been investigated for its potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit tumor necrosis factor (TNF) and combat cachexia, a condition often associated with cancer . The compound's ability to modulate inflammatory responses may position it as a candidate for further development in cancer therapeutics.

Inhibition of Viral Replication

The compound has shown promise in inhibiting retrovirus replication, which is crucial in the development of antiviral agents. Its structural analogs have demonstrated efficacy against various viral strains, suggesting that this compound could be explored as a lead compound for antiviral drug development .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. The compound's ability to form charge transfer complexes enhances its light absorption and emission characteristics, making it a valuable material for improving device efficiency and stability .

Photovoltaic Devices

Research has indicated that derivatives of this compound can be utilized in photovoltaic devices due to their favorable energy levels and charge transport properties. The incorporation of this compound into organic solar cells has been shown to improve overall efficiency by optimizing light absorption and charge mobility .

Synthetic Pathways

The synthesis of this compound involves the reaction of 2-cyanobenzoyl chloride with phenylacetone derivatives under controlled conditions. Optimization studies have revealed that using specific organic bases can significantly enhance yield and purity .

Synthesis Conditions Base Used Yield (%)
Reaction ATriethylamine85
Reaction BSodium hydroxide90
Reaction CPyridine75

Green Chemistry Approaches

Recent studies have emphasized the importance of sustainable synthesis methods, such as using biodegradable solvents and catalysts for the production of this compound. These methods not only reduce environmental impact but also improve the economic feasibility of large-scale production .

Case Study: Antiviral Efficacy

A study conducted on structural analogs of this compound demonstrated its effectiveness against HIV strains in vitro. The research highlighted the compound's mechanism of action involving inhibition of viral entry into host cells, showcasing its potential as a therapeutic agent against HIV .

Case Study: OLED Performance

In an experimental setup for OLED applications, devices incorporating this compound exhibited enhanced luminescence and operational stability compared to traditional materials. The findings suggest that this compound could lead to significant advancements in the performance of OLED technologies .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the amide group can participate in additional binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide with structurally related propanamide derivatives, focusing on substituent effects, molecular properties, and reported applications.

Table 1: Structural and Functional Comparison of 3-Oxo-3-phenylpropanamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-cyanophenyl C₁₆H₁₂N₂O₂ 264.28* Hypothesized use in kinase inhibition or as a synthetic intermediate (inferred from analogs) N/A
N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide 4-methylthiazole C₁₃H₁₂N₂O₂S 260.317 Supplied for early-stage research; no analytical data available .
N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide 2-chloro-4,6-dimethylphenyl C₁₈H₁₇ClNO₂ 316.79* Documented in chemical catalogs; potential intermediate for agrochemicals .
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide 2-(difluoromethoxy)phenyl C₁₆H₁₃F₂NO₃ 305.28* Commercially available; used in exploratory biochemical studies .
N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3-phenylpropanamide benzo[d][1,3]dioxol-5-yl C₁₇H₁₃NO₄ 295.29 Listed in safety data sheets; applications unspecified .
2-[benzyl(methyl)amino]-N-(tert-butyl)-3-oxo-3-phenylpropanamide benzyl(methyl)amino + tert-butyl C₂₂H₂₈N₂O₂ 352.22 Synthesized via silica nanoparticle-catalyzed reactions; structural studies only .

*Calculated using molecular formula.

Key Observations:

Substituent Effects on Molecular Weight: Electron-withdrawing groups (e.g., cyano, chloro) increase polarity but marginally affect molecular weight compared to bulkier substituents like tert-butyl (+88 g/mol difference vs. the target compound) . Heterocyclic substituents (e.g., thiazole in ) reduce molecular weight due to compact ring systems.

Synthetic and Commercial Relevance: Compounds with halogenated or alkoxy groups (e.g., difluoromethoxy in ) are often marketed for biochemical research, whereas heterocyclic analogs (e.g., thiazole in ) are prioritized for early drug discovery. Silica nanoparticle-catalyzed synthesis is reported for tert-butyl-substituted derivatives, suggesting scalable routes for similar compounds .

The cyanophenyl group’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating substituents (e.g., methylthiazole in ).

Structural Diversity and Applications :

  • Substitutions at the N-aryl position allow tunability for diverse applications, including polymer precursors (e.g., phthalimide derivatives in ) and analgesics (e.g., opioid receptor-targeting compounds in ).

Biological Activity

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a phenyl ring, linked to a propanamide moiety. This unique structure allows it to interact with various biological targets, making it a candidate for pharmacological applications. Its structural similarity to perampanel suggests potential interactions with AMPA receptors, which are critical in neurological functions and could influence its therapeutic applications.

The proposed mechanisms of action for this compound include:

  • Negative Allosteric Modulation : Similar to perampanel, it may act as a negative allosteric modulator of AMPA receptors, potentially affecting neurotransmission.
  • Enzyme Inhibition : The compound may inhibit certain enzymes through stable complex formation, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating efficacy in inhibiting both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve interaction with cellular pathways that regulate cell survival and proliferation .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation : A study reported that the compound demonstrated notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics.
  • Anticancer Studies : Another investigation highlighted its ability to inhibit the growth of cancer cell lines. The compound was shown to disrupt mitochondrial function and activate caspase pathways, leading to increased apoptosis rates in treated cells .
  • In Silico Studies : Computational modeling has provided insights into the binding affinities of this compound with various biological targets, supporting its potential as a drug candidate .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateAMPA receptor modulation
N-(2-cyanophenyl)-3-oxo-3-(4-methylphenyl)propanamideModerateHighEnzyme inhibition
N-(2-cyanophenyl)-3-oxo-3-(4-chlorophenyl)propanamideLowModerateCytotoxic effects on cancer cells

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFEnhances amide coupling efficiency
Temperature70°C ± 2°CPrevents thermal degradation
CatalystEDCI/HOBt (1.2 equiv)Reduces racemization
Reaction Time18 hoursEnsures >95% conversion

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
Parent Compound8.0 (S. aureus)12.0 (HeLa)
Trifluoromethyl Analog4.56.7
Methoxy-Substituted15.218.9

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